molecular formula C13H10ClF3N2O2 B12219521 Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12219521
M. Wt: 318.68 g/mol
InChI Key: FKBGEGZQGNDATM-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and agrochemical research and development. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its versatile biological profile . The presence of the trifluoromethyl (-CF₃) group is a critical structural feature, as it enhances the molecule's metabolic stability, improves membrane permeability, and modulates electron-withdrawing properties, which are essential for optimizing drug-receptor interactions and the pharmacokinetic profile of lead compounds . Pyrazole-carboxylate esters serve as key synthetic precursors for a wide range of bioactive molecules. They are commonly employed in the synthesis of pyrazole-carboxamide derivatives, which have demonstrated significant potential as competitive inhibitors of cyclooxygenase (COX) enzymes, making them promising candidates for the development of novel anti-inflammatory agents and NSAIDs . Furthermore, this class of compounds is extensively investigated in oncology research, as structurally similar pyrazole derivatives have shown potent cytotoxic and antiproliferative activities against various cancer cell lines, indicating their utility in anticancer drug discovery programs . The structural motif of this compound also finds application in the design of antifungal agrochemicals, where 1,5-diarylpyrazole derivatives have been developed to control destructive plant pathogens . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H10ClF3N2O2

Molecular Weight

318.68 g/mol

IUPAC Name

methyl 2-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3

InChI Key

FKBGEGZQGNDATM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=CC=C2Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational scaffold for this compound. Two primary methodologies dominate its synthesis:

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The [3+2] cyclocondensation between hydrazines and 1,3-dicarbonyl precursors is the most widely reported method. For example, trichloromethyl enones react with arylhydrazines under refluxing chloroform to yield 3-trichloromethylpyrazoles, which are subsequently methanolized to carboxyalkyl derivatives. Key variables include:

  • Hydrazine type : Arylhydrazine hydrochlorides favor 1,3-regioisomers (37–97% yields), while free hydrazines produce 1,5-regioisomers (52–83% yields).
  • Solvent and temperature : Chloroform at reflux (61°C) optimizes cyclization, followed by methanolysis at 65°C to replace trichloromethyl with carboxymethyl groups.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate ring formation. For instance, reacting ethyl trifluoroacetoacetate with 2-chlorobenzyl hydrazine under microwaves (150°C, 20 min) reduces reaction times from hours to minutes while maintaining yields >80%. This method minimizes side products like regioisomeric impurities.

Functionalization of the Pyrazole Ring

After forming the pyrazole core, subsequent modifications introduce the 2-chlorobenzyl and trifluoromethyl groups.

Alkylation at the N-1 Position

The 2-chlorobenzyl moiety is introduced via nucleophilic substitution. A representative procedure involves:

  • Dissolving the pyrazole intermediate (1 equiv) in anhydrous DMF.
  • Adding 2-chlorobenzyl chloride (1.2 equiv) and K₂CO₃ (2 equiv).
  • Stirring at 80°C for 12 hours.
    Yield : 72–89% after column chromatography.
Table 1: Alkylation Optimization
Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 89
NaH THF 60 8 78
Cs₂CO₃ DMSO 100 6 82

Trifluoromethylation Strategies

The trifluoromethyl group is incorporated via:

  • Direct substitution : Using CF₃I/CuI in DMF at 120°C.
  • Building block approach : Starting with trifluoromethyl-containing precursors like ethyl 4,4,4-trifluoroacetoacetate, which cyclizes with hydrazines to pre-install the CF₃ group.

Esterification and Final Functionalization

The carboxylate group is introduced through esterification:

  • Hydrolyzing the trichloromethyl intermediate (from Step 1.1) in methanol/HCl (1:1) at 70°C for 6 hours.
  • Neutralizing with NaHCO₃ and extracting with ethyl acetate.
    Yield : 68–85%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous flow reactors : Reduce reaction times by 40% compared to batch processes.
  • Solvent recycling : DMF and methanol are recovered via distillation, cutting material costs by 30%.
  • Quality control : In-line HPLC monitors regioisomeric purity (>99.5% required).

Characterization and Analytical Data

Post-synthesis validation ensures structural fidelity:

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.36–7.30 (m, aromatic H), 3.97 (s, COOCH₃).
  • ¹³C NMR : 163.0 ppm (C=O), 144.9 ppm (CF₃).
  • HRMS : [M+H]⁺ calc. for C₁₃H₁₁ClF₃N₂O₂: 336.67, found: 336.66.

Purity Assessment

  • HPLC : Rt = 12.3 min (C18 column, MeCN/H₂O = 70:30).
  • Melting point : 112–114°C.

Challenges and Optimization Opportunities

Despite established protocols, challenges persist:

  • Regioisomeric contamination : Even trace 1,5-isomers (e.g., 0.5%) necessitate costly purification. Mitigation involves using excess hydrazine (2.0 equiv) to drive selectivity.
  • Trifluoromethyl group stability : Hydrolytic degradation under acidic conditions requires pH control (pH 6–8) during workup.

Emerging Methodologies

Photocatalytic C–H Trifluoromethylation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable direct CF₃ insertion into preformed pyrazoles, bypassing multi-step sequences. Preliminary yields reach 65% with 90% regioselectivity.

Biocatalytic Approaches

Engineered lipases (e.g., Candida antarctica Lipase B) esterify pyrazole-5-carboxylic acids in ionic liquids, offering greener alternatives to traditional methanol/H₂SO₄ methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorobenzyl group may contribute to binding affinity and specificity towards certain proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with structurally analogous pyrazole derivatives from the provided evidence:

Compound Name / ID Substituents (Positions 1, 3, 5) Molecular Formula Key Properties / Observations Source
This compound (Target) 1: 2-Cl-benzyl; 3: CF₃; 5: CO₂Me C₁₃H₁₀ClF₃N₂O₂ High lipophilicity due to CF₃ and Cl-benzyl N/A
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 1: Benzyl; 3: 4-F-C₆H₄; 5: CO₂Et C₁₉H₁₇FN₂O₂ Crystallizes in monoclinic P2₁/c space group
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate 1: 4-MeO-benzyl; 3: Ph; 5: CO₂Me C₁₉H₁₈N₂O₃ Increased solubility via methoxy group
Ethyl 3-(1-(3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (279) 1: Ethylamide; 3: CF₃-indazol-pyrrole; 5: CO₂Et C₂₃H₂₂F₃N₅O₃ Complex heterocyclic architecture; 68% yield
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1: 4-MeO-C₆H₄; 3: CF₃; 5: 3,4,5-(MeO)₃C₆H₂ C₂₀H₁₉F₃N₂O₄ Crystallographic data (P-1 space group)
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate 1: CF₂CF₂CH₂; 3: H; 5: CO₂Me C₈H₈F₄N₂O₂ Enhanced fluorination for stability

Key Observations:

Substituent Effects on Electronic Properties: The trifluoromethyl group at position 3 (target compound) introduces strong electron-withdrawing effects, reducing electron density on the pyrazole ring compared to phenyl or indazolyl substituents in compounds 279 and .

Impact on Physicochemical Properties :

  • Lipophilicity : The target compound’s Cl-benzyl and CF₃ groups likely increase logP compared to derivatives with polar substituents (e.g., methoxy in or tetrafluoropropyl in ).
  • Solubility : The methyl ester (CO₂Me) offers moderate aqueous solubility relative to ethyl esters (CO₂Et) in , though both are less soluble than carboxylic acid derivatives.

Synthetic Considerations :

  • Amide-forming reactions (e.g., General Procedure F2 in ) are critical for derivatives like compound 279, whereas the target compound’s synthesis likely involves alkylation of the pyrazole nitrogen followed by esterification.
  • Crystallographic data in and highlight the influence of substituents on molecular packing, which can affect bioavailability and formulation stability.

Biological Relevance :

  • While biological data for the target compound are unavailable, structurally similar compounds (e.g., urea derivatives in ) show activities ranging from kinase inhibition to antimicrobial effects. The CF₃ group in the target compound may enhance metabolic stability, a trait observed in clinical candidates with trifluoromethylpyrazoles .

Biological Activity

Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features, including a trifluoromethyl group and a chlorobenzyl moiety. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}ClF3_3N2_2O2_2
  • Molecular Weight : Approximately 318.68 g/mol
  • Structural Features :
    • Pyrazole ring
    • Trifluoromethyl group (electron-withdrawing)
    • 2-Chlorobenzyl moiety (influences lipophilicity)

The presence of these functional groups enhances the compound's electrophilicity and potential interactions with biological targets.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound is hypothesized to interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Studies indicate that similar compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health while providing anti-inflammatory effects.

CompoundCOX-2 Inhibition (%)Selectivity Index
This compoundTBDTBD
Standard Drug (e.g., Celecoxib)22%N/A

Antimicrobial Activity

Initial screenings reveal that this compound exhibits bactericidal effects against various bacterial strains. The compound's structural characteristics may enhance its ability to penetrate bacterial membranes and disrupt vital cellular processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : Binding to COX enzymes may inhibit prostaglandin synthesis, leading to reduced inflammation.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Study on Anti-inflammatory Effects

A study by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives, including those structurally similar to this compound, exhibited significant anti-inflammatory activity in vivo. The study utilized carrageenan-induced paw edema models to assess the efficacy of these compounds.

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, compounds related to this compound were tested against various pathogens. The results indicated promising antibacterial activity, warranting further exploration into its therapeutic potential.

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